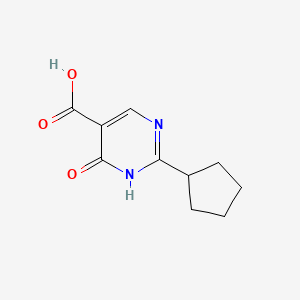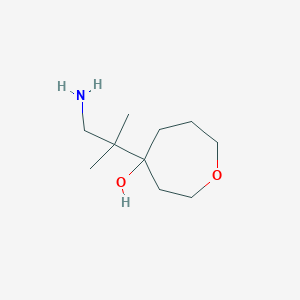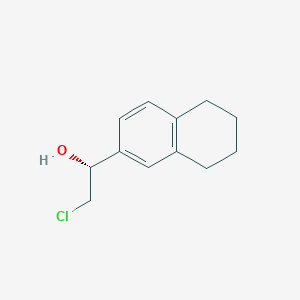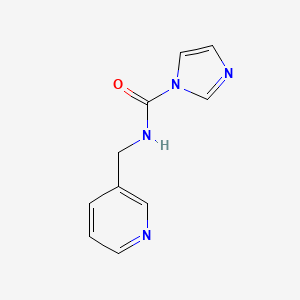
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(2-methylphenyl)-1,3-oxazolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazolidinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid), room temperature to reflux.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF), low to moderate temperatures.
Major Products:
- Substituted oxazolidinones
- Oxidized oxazolidinone derivatives
- Reduced oxazolidinone derivatives
科学研究应用
Chemistry: 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are modified to enhance its efficacy and selectivity towards specific biological targets.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.
相似化合物的比较
- 5-(Chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Comparison: Compared to its analogs, 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one exhibits unique reactivity due to the presence of the bromomethyl group. Bromine is a better leaving group than chlorine or iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s biological activity may differ due to variations in the electronic and steric effects of the substituents.
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
5-(bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7H2,1H3 |
InChI 键 |
VVSZWGBPCLTQGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CC(OC2=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)


![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)



![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
